![molecular formula C20H25FN4O2S B2425955 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 899950-23-3](/img/structure/B2425955.png)
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-fluorophenyl)acetamide
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Description
This compound is a complex organic molecule with several functional groups. It contains a hexahydroquinazolinone ring, a thioacetamide group, and a 2-fluorophenyl group. The presence of a dimethylaminoethyl group suggests that it might have some biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a cyclic structure. The hexahydroquinazolinone ring likely contributes significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the hexahydroquinazolinone ring might undergo reactions typical of cyclic structures, while the thioacetamide group could participate in reactions involving sulfur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a hexahydroquinazolinone ring and a 2-fluorophenyl group might affect its solubility and stability .Scientific Research Applications
Synthesis and Characterization
Research in this area focuses on the efficient synthesis and structural characterization of quinazolinone-based derivatives. For instance, a study by Riadi et al. (2021) detailed the synthesis of a new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate using the S-arylation method. This compound was characterized through several analytical techniques, including NMR, Raman, and infrared spectroscopy, highlighting the importance of rigorous structural characterization in the development of novel compounds with potential biological applications Riadi et al., 2021.
Biological Evaluation
The biological evaluation of quinazolinone derivatives is a key aspect of their scientific research applications. The compound synthesized by Riadi et al. was screened for cytotoxic activity against various human cancer cell lines, demonstrating potent activity. This underscores the potential of quinazolinone derivatives as effective anti-cancer agents, capable of inhibiting key tyrosine kinases like VEGFR-2 and EGFR, which are crucial in cancer progression Riadi et al., 2021.
properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2S/c1-24(2)11-12-25-17-10-6-3-7-14(17)19(23-20(25)27)28-13-18(26)22-16-9-5-4-8-15(16)21/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVJXLMWDZDKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-fluorophenyl)acetamide |
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